N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
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Overview
Description
N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide is a chemical compound with a unique structure that includes a pyrrole ring substituted with multiple methyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the desired pyrrole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methyl groups and the carboxamide functional group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene
- 2,5-Dihydro-N-methoxy-N,2,2,5,5-pentamethyl-1H-pyrrole-3-carboxamide
Uniqueness
N,2,2,5,5-pentamethyl-2,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of the carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N,2,2,5,5-pentamethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C10H18N2O/c1-9(2)6-7(8(13)11-5)10(3,4)12-9/h6,12H,1-5H3,(H,11,13) |
InChI Key |
KFINLKGFGRJYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NC)C |
Origin of Product |
United States |
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